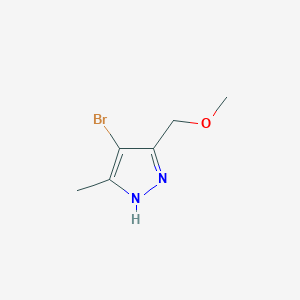
4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride
Vue d'ensemble
Description
“4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H6BrN3⋅HCl and a molecular weight of 260.52 .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromo-1H-pyrazol-3-YL)pyridine” (without the hydrochloride) is C8H6BrN3 . The InChI code is 1S/C8H6BrN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H, (H,11,12) .It should be stored in a dry place at 2-8°C . The InChI code is 1S/C8H6BrN3.ClH/c9-7-5-11-12-8(7)6-1-3-10-4-2-6;/h1-5H, (H,11,12);1H .
Applications De Recherche Scientifique
Proton Transfer Studies
Research by Vetokhina et al. (2012) on derivatives of 2-(1H-pyrazol-5-yl)pyridine, including compounds similar to 4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride, has demonstrated their utility in studying various types of proton transfer. This includes excited-state intramolecular and intermolecular proton transfer, highlighting the significance of these compounds in studying complex chemical processes (Vetokhina et al., 2012).
Synthesis and Separation in Bioengineering
Pang Li-hua (2009) explored the synthesis, separation, and characterization of chelates intermediate 4-Bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine. This work underscores the role of such compounds in the development of bioengineering techniques, particularly in the context of time-resolved fluorescence immunoassays (Pang Li-hua, 2009).
Synthesis of New Polyheterocyclic Ring Systems
In the field of organic chemistry, Abdel‐Latif et al. (2019) utilized a derivative of 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine, related to the compound of interest, for constructing new polyheterocyclic ring systems. This research signifies the compound's relevance in synthesizing diverse molecular structures with potential applications in various fields including drug development (Abdel‐Latif et al., 2019).
Alkylation Processes
Sudini and Wei (2009) highlighted the use of a similar compound, 3-(1H-Imidazol-4-yl)pyridine, in regioselective alkylation processes. Their research shows the utility of these compounds in facilitating specific chemical reactions, vital in pharmaceutical and chemical manufacturing (Sudini & Wei, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-bromo-1H-pyrazol-5-yl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3.ClH/c9-7-5-11-12-8(7)6-1-3-10-4-2-6;/h1-5H,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWIEKFYEHCLGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672835 | |
| Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185103-91-6 | |
| Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1440244.png)
![N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1440246.png)
![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)





amine hydrochloride](/img/structure/B1440255.png)


